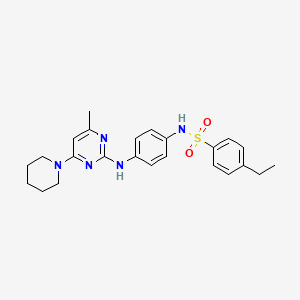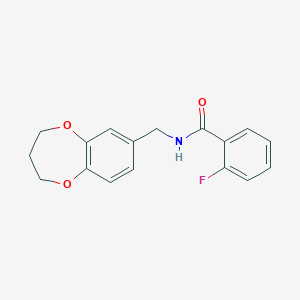![molecular formula C23H23N5O2 B11236445 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B11236445.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group substituted with a methoxy group and a phenyl-tetrazole moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions.
Coupling reaction: The final step involves coupling the methoxy-benzyl-tetrazole intermediate with 2-phenylethanamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl-tetrazole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid for nitration, and halogenating agents like bromine for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine: Unique due to its specific substitution pattern and the presence of both methoxy and tetrazole groups.
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Used in supramolecular chemistry protocols.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H23N5O2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-phenylethanamine |
InChI |
InChI=1S/C23H23N5O2/c1-29-22-16-19(17-24-15-14-18-8-4-2-5-9-18)12-13-21(22)30-23-25-26-27-28(23)20-10-6-3-7-11-20/h2-13,16,24H,14-15,17H2,1H3 |
Clave InChI |
RLLZZQIEZZRABD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11236386.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one](/img/structure/B11236387.png)


![1-[(Z)-(5-nitro-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea](/img/structure/B11236413.png)
![N-[(E)-(5-chloro-2-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11236428.png)
![1-(1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11236431.png)
![N-(2-ethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11236440.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11236454.png)

